8-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE
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Overview
Description
8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a nitroquinoline moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Piperazine Intermediate: This step involves the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Coupling with Nitroquinoline: The intermediate is then coupled with 5-nitroquinoline under conditions that promote nucleophilic substitution. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[4-(3-fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The nitroquinoline moiety may also play a role in generating reactive oxygen species, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
8-[4-(3-Fluorobenzoyl)piperazin-1-yl]-5-nitroquinoline stands out due to its unique combination of a fluorobenzoyl group, piperazine ring, and nitroquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c21-15-4-1-3-14(13-15)20(26)24-11-9-23(10-12-24)18-7-6-17(25(27)28)16-5-2-8-22-19(16)18/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGGBZXBVVATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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